Benzyl 4-aminobutyl(3-aminopropyl)carbamate
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Overview
Description
Benzyl 4-aminobutyl(3-aminopropyl)carbamate is a chemical compound with the molecular formula C15H24N3O2 It is a derivative of carbamate, characterized by the presence of benzyl, aminobutyl, and aminopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-aminobutyl(3-aminopropyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 4-aminobutylamine and 3-aminopropylamine. The reaction typically occurs in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-aminobutyl(3-aminopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzyl 4-aminobutyl(3-aminopropyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of benzyl 4-aminobutyl(3-aminopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and covalent modifications. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl (3-aminopropyl)carbamate: Similar structure but lacks the 4-aminobutyl group.
N-(4-aminobutyl)carbamate: Similar structure but lacks the benzyl group.
N-(3-aminopropyl)carbamate: Similar structure but lacks the benzyl and 4-aminobutyl groups
Uniqueness
Benzyl 4-aminobutyl(3-aminopropyl)carbamate is unique due to the presence of both benzyl and aminobutyl groups, which confer specific chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C15H25N3O2 |
---|---|
Molecular Weight |
279.38 g/mol |
IUPAC Name |
benzyl N-(4-aminobutyl)-N-(3-aminopropyl)carbamate |
InChI |
InChI=1S/C15H25N3O2/c16-9-4-5-11-18(12-6-10-17)15(19)20-13-14-7-2-1-3-8-14/h1-3,7-8H,4-6,9-13,16-17H2 |
InChI Key |
ADDDUQKJZAGBIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CCCCN)CCCN |
Origin of Product |
United States |
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